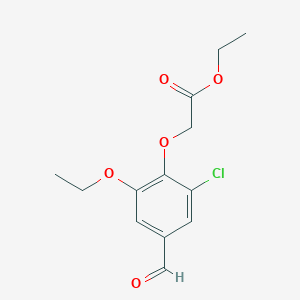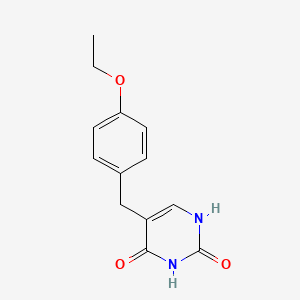
ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. It is a member of the phenoxyacetic acid family of compounds, which are known to have a variety of biological activities.
Wirkmechanismus
The mechanism of action of ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate is not fully understood. However, it is believed to exert its biological effects through the modulation of cellular signaling pathways. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects
Ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of microbial pathogens, reduce inflammation, and induce apoptosis in cancer cells. It has also been found to have antioxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate in lab experiments is its versatility. It can be used in a variety of assays to study its biological effects. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to design experiments that specifically target its activity.
Zukünftige Richtungen
There are several future directions for research on ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate. One area of interest is the development of prodrugs that can be converted into active pharmaceutical compounds in the body. Another area of interest is the study of its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets.
Synthesemethoden
The synthesis of ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate is a multi-step process that involves the reaction of 2-chloro-6-ethoxyphenol with ethyl chloroacetate in the presence of a base, followed by the reaction of the resulting intermediate with formic acid. The final product is obtained through purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate has been studied for its potential applications in the field of medicinal chemistry. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. It has also been investigated for its potential as a prodrug, which can be converted into an active pharmaceutical compound in the body.
Eigenschaften
IUPAC Name |
ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO5/c1-3-17-11-6-9(7-15)5-10(14)13(11)19-8-12(16)18-4-2/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWCRMNBJFAEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B5833468.png)

![1-[1-hydroxy-4-methyl-2-(4-methylphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B5833488.png)
![5-methyl-6-(4-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5833499.png)
![[5-(4-ethoxybenzyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5833500.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5833502.png)



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-methylglycinamide](/img/structure/B5833520.png)

![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5833533.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5833555.png)
![N-(4-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5833569.png)